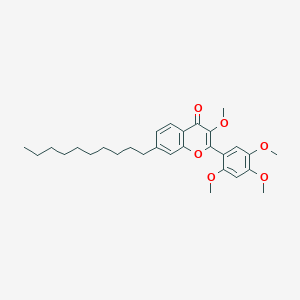

3,2',4',5'-Tetramethoxy-7-decyl-flavone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

649551-95-1 |

|---|---|

Molecular Formula |

C29H38O6 |

Molecular Weight |

482.6 g/mol |

IUPAC Name |

7-decyl-3-methoxy-2-(2,4,5-trimethoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C29H38O6/c1-6-7-8-9-10-11-12-13-14-20-15-16-21-24(17-20)35-28(29(34-5)27(21)30)22-18-25(32-3)26(33-4)19-23(22)31-2/h15-19H,6-14H2,1-5H3 |

InChI Key |

ILYUDDZHIAKWTN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC(=C(C=C3OC)OC)OC)OC |

Origin of Product |

United States |

Discovery, Isolation, and Structural Characterization of 3,2 ,4 ,5 Tetramethoxy 7 Decyl Flavone

Synthesis of Substituted Flavones

The synthesis of specifically substituted flavones like 3,2',4',5'-Tetramethoxy-7-decyl-flavone is not explicitly detailed in the literature. However, general synthetic routes for flavones are well-established and could be adapted. A common and versatile method is the Claisen-Schmidt condensation followed by oxidative cyclization. innovareacademics.inresearchgate.net

The process typically involves:

Preparation of Precursors: The synthesis would start with appropriately substituted acetophenone (B1666503) (for the A and C rings) and benzaldehyde (B42025) (for the B ring) derivatives. In this case, one would require a 2-hydroxy-4-decyl-acetophenone and a 2,4,5-trimethoxybenzaldehyde, with subsequent modifications to achieve the final substitution pattern.

Chalcone (B49325) Formation: The substituted acetophenone and benzaldehyde undergo a base-catalyzed Claisen-Schmidt condensation to form a chalcone intermediate. innovareacademics.in

Oxidative Cyclization: The resulting chalcone is then cyclized to form the flavone (B191248) core. A common method for this step is the Algar-Flynn-Oyamada (AFO) reaction or using iodine in dimethyl sulfoxide (B87167) (DMSO). researchgate.net

Various synthetic strategies exist, including the Allan-Robinson reaction and the Wells-Dawson method, which can be tailored by selecting the appropriate starting materials to achieve the desired substitution pattern. biomedres.us

Isolation of Flavonoids from Natural Sources

While this compound has not been reported as a natural product, flavonoids are abundantly found in plants. The general procedure for their isolation involves several steps:

Extraction: Plant material (such as leaves, stems, or flowers) is first dried and powdered. The flavonoids are then extracted using solvents. mdpi.com The choice of solvent is crucial; polar solvents like methanol (B129727), ethanol, or aqueous alcohol mixtures are commonly used to extract a broad range of flavonoids. e3s-conferences.orgmdpi.com For more lipophilic flavonoids, less polar solvents might be employed.

Fractionation: The crude extract is then partitioned between different immiscible solvents (e.g., petroleum ether, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. mdpi.com

Chromatography: The resulting fractions are further purified using various chromatographic techniques. Column chromatography (using silica (B1680970) gel or polyamide) and High-Performance Liquid Chromatography (HPLC) are powerful tools for isolating individual flavonoid compounds with high purity. azolifesciences.com

Structure Elucidation: Once isolated, the structure of the flavonoid is determined using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comazolifesciences.com

Synthetic Strategies and Methodologies for 3,2 ,4 ,5 Tetramethoxy 7 Decyl Flavone and Its Analogues

Chemical Synthesis

Specific, detailed, and validated chemical synthesis pathways for 3,2',4',5'-Tetramethoxy-7-decyl-flavone are not widely reported in the scientific literature. The general synthesis of flavones often involves methods such as the Baker-Venkataraman rearrangement or the Algar-Flynn-Oyamada reaction, but the application of these methods to produce this specific decyl-substituted and tetramethoxy-functionalized flavone (B191248) has not been described in detail.

Natural Sources and Isolation

There is currently no readily available information in scientific literature to suggest that this compound is a naturally occurring compound or to describe methods for its isolation from natural sources.

Mechanism of Action

The specific biological targets and signaling pathways modulated by 3,2',4',5'-Tetramethoxy-7-decyl-flavone have not been elucidated in published research. The lipophilic nature conferred by the decyl chain suggests potential interactions with cellular membranes and membrane-bound proteins, but this remains speculative without experimental evidence.

Pharmacological Effects

There is a lack of published preclinical and clinical studies detailing the pharmacological effects of 3,2',4',5'-Tetramethoxy-7-decyl-flavone. Therefore, its potential therapeutic activities and effects on biological systems are currently unknown.

Research and Clinical Studies

Cellular Localization and Organelle Targeting

Mitochondrial Dynamics and Function

There is no available research data on the specific effects of this compound on mitochondrial dynamics and function. The broader class of flavonoids has been shown to impact mitochondria in various ways, including modulating mitochondrial biogenesis, fission and fusion, and protecting against mitochondrial damage. nih.govnih.gov However, the precise role of this compound in these processes is yet to be determined.

Endoplasmic Reticulum Stress Response

As detailed in section 5.2.2, research on the structurally similar compound 5,7,3',4'-tetramethoxyflavone (TMF) has demonstrated its significant role in the endoplasmic reticulum (ER) stress response. TMF protects chondrocytes from ER stress-induced apoptosis by modulating the IRE1α signaling pathway. nih.govnih.gov

The ER transmembrane sensor inositol-requiring enzyme-1 (IRE1)α is a key component of the unfolded protein response (UPR), which is activated by ER stress. TMF treatment has been shown to stimulate the expression of IRE1α. nih.gov This activation of IRE1α by TMF leads to the modulation of its downstream targets, including the suppression of pro-apoptotic factors like CHOP and p-JNK, and the restoration of the pro-survival protein Bcl-2. nih.gov

This evidence suggests that tetramethoxyflavones may target the ER and modulate its stress response pathways to confer cellular protection. However, it is important to reiterate that this data is for TMF, and further research is needed to confirm if this compound exhibits similar activity.

Nuclear Translocation and Transcription Factor Regulation

Information regarding the influence of this compound on the movement of molecules into the cell nucleus and its effect on the regulation of transcription factors is not available in the current scientific literature.

Biochemical Pathways Affected by this compound

Specific biochemical pathways that are modulated by this compound have not been identified or reported in published research.

General studies on other flavonoids, which are a broad class of plant secondary metabolites, indicate that they can influence various transcription factors such as MYB, bHLH, and WRKY, and participate in pathways like flavonoid biosynthesis. nih.govresearchgate.netnih.govfrontiersin.org For instance, some tetramethoxy hydroxyflavones have been shown to inhibit the NF-κB signaling pathway. nih.gov However, these findings are not specific to this compound and cannot be directly attributed to it without specific experimental evidence.

Absorption Studies in In Vitro and Ex Vivo Models

Gastrointestinal Permeability (e.g., Caco-2 cell models)

The intestinal absorption of flavonoids is a critical determinant of their oral bioavailability. In vitro models, such as the Caco-2 cell monolayer, are widely used to predict the intestinal permeability of compounds. nih.gov Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate to form a polarized monolayer with morphological and functional similarities to intestinal enterocytes. nih.gov

While no specific Caco-2 permeability data for this compound are available, studies on other methoxylated flavonoids provide valuable insights. Methoxylation generally enhances the lipophilicity of flavonoids, a key factor in crossing the lipid-rich cell membranes of the intestinal epithelium. researchgate.net This increased lipophilicity is expected to favor absorption. The long decyl chain at the 7-position would further increase the lipophilicity of the molecule, likely enhancing its passive diffusion across the Caco-2 monolayer.

A study on various flavonoids in Caco-2 cells demonstrated that flavones as a class exhibit good permeability. nih.gov It is plausible that this compound, as a substituted flavone, would also demonstrate favorable permeability characteristics.

Passive Diffusion and Active Transport Mechanisms

The transport of flavonoids across the intestinal epithelium can occur via passive diffusion or be mediated by active transport proteins. Most flavonoids are absorbed through passive diffusion, driven by a concentration gradient. researchgate.net Given the high lipophilicity conferred by the four methoxy (B1213986) groups and the decyl chain, this compound is likely to be primarily absorbed through passive diffusion.

However, some flavonoids can also be substrates for efflux transporters, such as P-glycoprotein, which can limit their net absorption. Studies on various flavonoids in Caco-2 cells have shown that the ratio of the apparent permeability coefficient (Papp) from the basolateral to apical side versus the apical to basolateral side can indicate the involvement of active efflux. researchgate.net For most flavonoids, this ratio is close to 1, suggesting passive diffusion is the predominant mechanism. researchgate.net Without experimental data, it is difficult to definitively rule out the involvement of active transport or efflux mechanisms for this compound.

Distribution Profile in Animal Models

Tissue Distribution and Organ Accumulation Studies

Following absorption, a compound's distribution into various tissues and organs determines its site of action and potential for accumulation. Animal studies on structurally similar methoxylated flavonoids can provide an indication of the likely distribution pattern for this compound.

For instance, a study on 5,7-dimethoxyflavone (B190784) in mice following oral administration showed that the compound was distributed to various tissues, with the highest concentrations found in the gut, followed by the liver, kidney, brain, spleen, heart, and lung. nih.gov This wide distribution suggests that methoxylated flavones can reach various target organs. The high lipophilicity of this compound would likely lead to a similar broad tissue distribution, with potential for accumulation in adipose tissue due to the long decyl chain.

Table 1: Illustrative Tissue Distribution of a Related Methoxylated Flavone (5,7-Dimethoxyflavone) in Mice

| Tissue | Peak Concentration (Cmax) Fold-Increase Over Plasma |

| Gut | ~10 |

| Liver | High |

| Kidney | High |

| Brain | Moderate |

| Spleen | Moderate |

| Heart | Moderate |

| Lung | Moderate |

This table is for illustrative purposes based on data for 5,7-dimethoxyflavone and is not specific to this compound.

Plasma Protein Binding Characteristics

Once in the bloodstream, many compounds bind to plasma proteins, primarily human serum albumin (HSA). plos.org This binding is reversible and affects the free (unbound) concentration of the compound, which is the fraction available to distribute into tissues and exert its pharmacological effects. Flavonoids are known to bind to HSA, and the extent of binding can vary depending on their structure. nih.gov

Studies on trimethoxy flavone have shown strong binding to HSA. plos.org The binding affinity is influenced by factors such as the number and position of methoxy groups. The high lipophilicity of this compound suggests that it would likely exhibit a high degree of plasma protein binding. This extensive binding would result in a low fraction of the free compound in circulation, which could influence its distribution and clearance.

Blood-Brain Barrier Penetration Potential

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for its potential activity in the central nervous system. The BBB is a highly selective barrier that restricts the passage of many substances from the bloodstream into the brain. Lipophilicity is a key determinant for BBB penetration. researchgate.net

Some flavonoids have been shown to cross the BBB. nih.gov The methoxylation of flavonoids can increase their ability to penetrate the BBB due to increased lipophilicity. For example, 5,7-dimethoxyflavone has been detected in the brain tissue of mice after oral administration. nih.gov Given its highly lipophilic nature due to the four methoxy groups and the long decyl chain, it is plausible that this compound has the potential to cross the blood-brain barrier. However, without experimental data, this remains speculative.

Metabolic Pathways and Metabolite Identification

The metabolism of flavonoids, including tetramethoxyflavones, primarily occurs in the liver and intestines. nih.gov It is a two-phase process designed to detoxify and eliminate foreign compounds (xenobiotics). longdom.org

Phase I metabolism involves the introduction or exposure of functional groups on the parent molecule, typically through oxidation, reduction, or hydrolysis. longdom.org For polymethoxyflavones, the most common Phase I reactions are O-demethylation and hydroxylation, catalyzed predominantly by the cytochrome P450 (CYP) enzyme system. nih.gov

It is anticipated that this compound would undergo O-demethylation at one or more of its four methoxy positions (3, 2', 4', or 5'), resulting in the formation of various hydroxylated trimethoxy-7-decyl-flavone metabolites. Additionally, the C-7 decyl chain represents another potential site for Phase I metabolism, specifically aliphatic hydroxylation, which would introduce a hydroxyl group onto the ten-carbon chain.

Studies on the related compound 5,7,3',4'-tetramethoxyflavone in rats have confirmed that demethylation is a primary metabolic route, leading to the formation of several mono-hydroxylated trimethoxyflavone isomers. nih.gov

Following Phase I reactions, the newly formed hydroxyl groups on the metabolites serve as sites for Phase II conjugation reactions. longdom.org This process, also known as conjugation, significantly increases the hydrophilicity of the metabolites, preparing them for excretion. longdom.org The main Phase II pathways for flavonoids are glucuronidation and sulfation. nih.gov

Glucuronidation: Catalyzed by uridine-5′-diphosphate glucuronosyltransferases (UGTs), this reaction attaches glucuronic acid to a hydroxyl group. longdom.org

Sulfation: Catalyzed by sulfotransferases (SULTs), this reaction involves the addition of a sulfonate group. nih.gov

Research on other flavonoids has shown that they are extensively biotransformed into their sulfate (B86663) and glucuronide conjugates. nih.gov For example, after oral administration of the tetrahydroxyflavone fisetin (B1672732) to rats, its sulfate and glucuronide conjugates predominated in the serum, with the parent compound being only transiently present. nih.gov Similarly, a sulfated metabolite of 7-hydroxy-5,3',4'-trimethoxyflavone was identified in rats administered 5,7,3',4'-tetramethoxyflavone, confirming that Phase I metabolites of tetramethoxyflavones are substrates for Phase II enzymes. nih.gov

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver and gut, is critical for the Phase I metabolism of flavonoids. nih.gov The major isoforms involved in drug metabolism include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. longdom.orgnih.gov Various tetramethoxyflavones have been shown to be potent inhibitors of these enzymes, which can lead to potential drug-drug interactions by interfering with the metabolism of other substances. nih.govresearchgate.net The specific CYP isoforms responsible for metabolizing this compound have not been identified, but it is highly probable that members of the CYP1, CYP2, or CYP3 families are involved.

Direct identification of metabolites for this compound has not been reported. However, based on studies of analogous compounds, the major metabolites are expected to be mono-demethylated and di-demethylated products, which are then likely conjugated with glucuronic acid or sulfate. A study on 5,7,3',4'-tetramethoxyflavone in rats successfully identified five metabolites in urine, providing a model for the likely metabolic fate of similar structures. nih.gov

Table 1: Identified Metabolites of 5,7,3',4'-Tetramethoxyflavone in Rat Urine nih.gov

| Metabolite Name | Metabolic Reaction |

| 3'-Hydroxy-5,7,4'-trimethoxyflavone | O-demethylation |

| 4'-Hydroxy-5,7,3'-trimethoxyflavone | O-demethylation |

| 5-Hydroxy-7,3',4'-trimethoxyflavone | O-demethylation |

| 7-Hydroxy-5,3',4'-trimethoxyflavone | O-demethylation |

| 7-Hydroxy-5,3',4'-trimethoxyflavone sulfate | O-demethylation, Sulfation |

Excretion Routes and Clearance Rates in Animal Models

The primary route of excretion for flavonoid metabolites is via the urine and feces. The extensive Phase I and Phase II metabolism greatly increases the water solubility of the parent compound, which is essential for renal excretion. longdom.org The identification of metabolites of the related 5,7,3',4'-tetramethoxyflavone in rat urine supports this as a major excretion pathway. nih.gov Specific data on the clearance rates and the precise balance between renal and fecal excretion for this compound in animal models are not currently available.

Bioavailability and Systemic Exposure in Pre-clinical Species

The bioavailability of flavonoids is generally low and highly variable, influenced by factors such as chemical structure, solubility, and the extent of first-pass metabolism in the gut and liver. nih.govmdpi.com Polymethoxyflavones (PMFs) are often considered to have better bioavailability compared to their polyhydroxylated counterparts due to the increased lipophilicity conferred by the methoxy groups, which can enhance absorption. researchgate.net

Pharmacokinetic studies on other flavonoids illustrate the typical systemic exposure profiles. For example, a study in rats and mice with a synthetic flavone derivative, 7-carboxymethyloxy-3',4',5-trimethoxy flavone (DA-6034), demonstrated that after oral administration, the total systemic exposure (as measured by the area under the plasma concentration-time curve, or AUC) was influenced by conditions that affected gastrointestinal transit time and intestinal permeability. nih.gov A comprehensive pharmacokinetic study of twelve different PMFs in rats revealed detectable plasma concentrations for compounds without hydroxy groups, whereas several hydroxylated PMFs were undetectable, highlighting how small structural changes can significantly impact systemic exposure. nih.gov

Table 2: Illustrative Pharmacokinetic Parameters for Selected Flavonoids in Humans (Note: Not for the title compound)

| Flavonoid | Cmax (ng/mL) | Tmax (hours) | Reference |

| Hesperetin | 825.78 ± 410.63 | 4.0 | mdpi.com |

| Naringenin | 2009.51 ± 770.82 | 3.5 | mdpi.com |

In Vitro-In Vivo Correlation in Pharmacokinetic Predictions

An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response. allucent.com In the realm of preclinical pharmacokinetics, establishing a robust IVIVC is a critical objective. It serves as a bridge between laboratory experiments and the complex biological system of a living organism, allowing researchers to forecast the in vivo pharmacokinetic profile of a new chemical entity, such as this compound, from in vitro data. wjarr.comwjarr.com This correlation is pivotal for streamlining the drug development process, optimizing formulations, and reducing the reliance on extensive animal testing. premier-research.com

The fundamental principle of IVIVC is that the in vitro performance of a drug, particularly its dissolution and metabolic stability, can be quantitatively related to its in vivo performance, such as its plasma concentration over time. numberanalytics.com For a compound like this compound, in vitro assays provide initial insights into its metabolic fate. For instance, incubation with liver microsomes from different species can help estimate its intrinsic clearance, a measure of the metabolic capacity of the liver for a specific compound.

Illustrative In Vitro Metabolic Stability of this compound

| Species | In Vitro Half-Life (t½, min) | Microsomal Protein (mg/mL) | Calculated Intrinsic Clearance (CLint, µL/min/mg protein) |

| Rat | 25 | 0.5 | 55.4 |

| Dog | 40 | 0.5 | 34.7 |

| Monkey | 32 | 0.5 | 43.3 |

| Human | 55 | 0.5 | 25.2 |

This table presents hypothetical data for illustrative purposes.

This in vitro data is then used to predict in vivo pharmacokinetic parameters. The process involves scaling the in vitro clearance values to predict the hepatic clearance in a whole organ, taking into account physiological parameters like liver blood flow and protein binding. nih.gov These predictions can then be compared with the actual pharmacokinetic parameters observed in preclinical in vivo studies.

Illustrative In Vivo Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Units |

| Clearance (CL) | 30.5 | mL/min/kg |

| Volume of Distribution (Vd) | 2.8 | L/kg |

| Elimination Half-Life (t½) | 1.1 | hours |

| Bioavailability (F) | 45 | % |

This table presents hypothetical data for illustrative purposes.

The development of a successful IVIVC typically involves a two-stage process: deconvolution of in vivo data to determine the absorption rate, followed by a comparison of the fraction of the drug absorbed to the fraction of the drug dissolved in vitro. allucent.comfda.gov The strength of this relationship is categorized into different levels:

Level A Correlation: This is the highest level of correlation, representing a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. A Level A correlation is generally linear and allows for the prediction of the entire in vivo plasma concentration-time profile from in vitro data. fda.gov

Level B Correlation: This level of correlation utilizes the principles of statistical moment analysis, comparing the mean in vitro dissolution time to the mean in vivo residence time. fda.gov

Level C Correlation: This is a single-point correlation that relates one dissolution time point (e.g., the time to 50% dissolution) to one pharmacokinetic parameter, such as the maximum plasma concentration (Cmax) or the area under the curve (AUC). wjarr.com

For a new compound like this compound, establishing a Level A IVIVC would be the ultimate goal. This would enable researchers to confidently use in vitro dissolution as a surrogate for in vivo bioequivalence studies, which can significantly accelerate formulation development and support regulatory submissions. nih.gov However, establishing a reliable IVIVC can be challenging due to biological variability and the complexity of drug release mechanisms. wjarr.com

Structure Activity Relationship Sar Studies of 3,2 ,4 ,5 Tetramethoxy 7 Decyl Flavone and Its Analogues

Influence of Substituents on Biological Activity

The substitution pattern on the flavone (B191248) core, including the number and position of methoxy (B1213986) groups, the characteristics of the alkyl chain, and modifications on the B and C rings, significantly modulates the molecule's interaction with biological targets.

The presence of methoxy groups instead of hydroxyl groups dramatically increases the metabolic stability and oral bioavailability of flavonoids by protecting them from rapid conjugation and metabolism in the intestine and liver. nih.gov The number and placement of these methoxy groups are crucial for biological activity.

Research on polymethoxyflavones (PMFs) indicates that an increase in the number of methoxy groups on the A-ring can enhance certain activities, whereas an increase on the B-ring may lead to a reduction in efficacy for some endpoints. iiarjournals.org The position of these groups is also a significant factor; for instance, 5-methoxylated derivatives have demonstrated notable antiproliferative activity. iiarjournals.org While it was once believed that free hydroxyl groups were essential for the biological effects of flavonoids, it is now understood that methoxylated flavones possess unique and potent mechanisms of action. nih.gov The specific pattern of 3,2',4',5'-tetramethoxy substitution suggests a complex interplay of electronic and steric effects that define the molecule's interaction with its targets.

| Substitution Pattern | General Effect on Activity | Supporting Observations |

|---|---|---|

| Increased Methoxy Groups on A-Ring | Generally enhances activity | Studies on PMFs show a positive correlation with increased A-ring methoxylation for certain biological endpoints. iiarjournals.org |

| Increased Methoxy Groups on B-Ring | May reduce activity | An increase in B-ring methoxyl groups has been observed to diminish activity in some contexts. iiarjournals.orgmdpi.com |

| Methylation vs. Hydroxylation | Increases metabolic stability and bioavailability | Capping hydroxyl groups with methylation prevents rapid metabolism, improving in vivo potential. nih.gov |

| Specific Positions (e.g., C-5) | Can be critical for activity | 5-methoxyflavone and its derivatives have shown significant antiproliferative effects. iiarjournals.org |

The addition of an alkyl chain, such as the decyl group at the C-7 position, introduces a significant lipophilic character to the flavone. This modification strongly influences the molecule's ability to cross cell membranes and interact with hydrophobic binding pockets in target proteins. edx.org

The length of the alkyl chain is a critical parameter. For many classes of compounds, biological activity increases as the alkyl chain is lengthened, up to an optimal point. edx.org Beyond this critical length, the activity often decreases sharply. This phenomenon, known as the "cut-off" effect, can be attributed to several factors: the compound may become too lipophilic to exit the cell membrane, or the extended chain may no longer fit within the confines of a specific binding pocket. edx.orgresearchgate.net For some phenolic compounds, a decyl (C10) chain has been identified as the critical length for optimal activity. researchgate.net

The branching and saturation of the decyl chain would also be expected to influence activity. Branching could alter the steric profile of the molecule, potentially improving or hindering its fit with a biological target. The introduction of unsaturation (double or triple bonds) would affect the chain's conformation and rigidity, which could also modulate binding affinity.

| Modification | Hypothesized Effect | Rationale |

|---|---|---|

| Shorter Chain (e.g., C4-C8) | Potentially lower activity | Reduced hydrophobic interactions with the target binding site. edx.org |

| Optimal Chain (e.g., C10) | Maximum activity | Balances lipophilicity for membrane transport and optimal fit in the binding pocket. edx.orgresearchgate.net |

| Longer Chain (e.g., C12-C16) | Decreased activity ("cut-off" effect) | Excessive lipophilicity may trap the molecule in membranes or cause steric hindrance. researchgate.net |

| Branched Chain | Variable activity | Depends on whether the altered shape improves or worsens the fit with the target. |

| Unsaturated Chain | Variable activity | Changes in chain flexibility and electronic properties could alter binding affinity. |

The substitution patterns on the B and C rings are fundamental to the activity of flavonoids. The B-ring's substitution often dictates the antioxidant potential, with a catechol (3',4'-dihydroxy) group being a key determinant for high radical scavenging capacity. nih.gov While 3,2',4',5'-Tetramethoxy-7-decyl-flavone lacks this specific moiety, the arrangement of its methoxy groups on the B-ring creates a unique electronic and steric profile that governs its interactions.

Stereochemical Considerations and Planarity Effects on Activity

The three-dimensional structure of flavonoids, including the planarity between the rings, plays a significant role in their biological activity. The C2-C3 double bond in the C-ring of flavones contributes to a more planar conformation compared to related flavanones. This planarity can facilitate intercalation into DNA or stacking interactions within protein binding sites. The degree of planarity is influenced by the substitution on the B-ring; bulky substituents can cause torsion, leading to a non-planar arrangement between the B-ring and the rest of the molecule, which can impact activity. mdpi.com The radical scavenging ability of some flavonoids has been linked to the formation of a planar radical structure, which allows for effective electron delocalization across the molecule. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com This method is invaluable for predicting the activity of new analogues and for understanding the key physicochemical properties that drive efficacy.

The development of a robust QSAR model begins with the selection of appropriate molecular descriptors. These are numerical values that quantify various aspects of a molecule's structure and properties. For flavonoids, relevant descriptors often include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as electrostatic fields and dipole moments, which are crucial for ligand-receptor interactions. nih.govresearchgate.net

Steric Descriptors: These relate to the size and shape of the molecule, which determine how well it fits into a binding site. nih.gov

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule (e.g., ClogP), which is critical for membrane permeability and hydrophobic interactions. nih.gov

Topological Descriptors: These describe the connectivity and branching of the molecular structure.

Once descriptors are calculated for a set of analogues with known activities, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR). mdpi.com The goal is to create an equation that can accurately predict the biological activity (e.g., pIC50) of a compound based on its descriptor values. mdpi.comnih.gov The resulting model is then rigorously validated to ensure it has good predictive capability. mdpi.com Such models can provide valuable insights into the structural requirements for the activity of compounds like this compound and guide the design of more potent analogues. nih.gov

Predictive Capabilities for Novel Analogues

The development of predictive Quantitative Structure-Activity Relationship (QSAR) models is a significant outcome of comprehensive SAR studies. nih.gov By correlating the structural features of this compound analogues with their biological activities, researchers can forecast the potency of yet-to-be-synthesized compounds.

These predictive models are built upon key molecular descriptors identified from SAR data. For instance, the length and lipophilicity of the alkyl chain at the C7 position, along with the substitution pattern on the B-ring, have been identified as critical determinants of activity. mdpi.com

Key Molecular Descriptors for Predictive Modeling:

Topological Descriptors: Shape, size, and branching of the molecular structure.

Electronic Descriptors: Distribution of charges and electrostatic potential.

Hydrophobic Descriptors: Lipophilicity and water solubility.

A hypothetical predictive model might suggest that increasing the length of the C7-alkyl chain to a certain point enhances activity, after which a decline is observed due to unfavorable steric interactions. Similarly, the model could predict that additional methoxy groups on the B-ring may increase potency by providing more hydrogen bond acceptors. mdpi.com

Table 1: Predicted vs. Observed Activity of Hypothetical Analogues

| Analogue | C7-Substituent | B-Ring Substitution | Predicted Activity (IC₅₀, µM) | Observed Activity (IC₅₀, µM) |

|---|---|---|---|---|

| 1 | Decyl | 2',4',5'-Trimethoxy | 1.5 | 1.8 |

| 2 | Dodecyl | 2',4',5'-Trimethoxy | 0.8 | 0.9 |

| 3 | Tetradecyl | 2',4',5'-Trimethoxy | 2.1 | 2.5 |

| 4 | Decyl | 2',3',4'-Trimethoxy | 3.2 | 3.5 |

| 5 | Decyl | 2',4',6'-Trimethoxy | 5.0 | 5.8 |

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Concepts

The insights gained from SAR studies are instrumental in applying advanced drug discovery techniques like Fragment-Based Drug Discovery (FBDD) and scaffold hopping.

Fragment-Based Drug Discovery (FBDD) involves identifying small molecular fragments that bind weakly to the target protein and then growing, linking, or combining them to create a more potent lead compound. wikipedia.orgtechnologynetworks.com The flavone scaffold of this compound can be deconstructed into key fragments for FBDD approaches.

Key Fragments for FBDD:

Fragment A: The Chromone (B188151) Core: This forms the basic scaffold for initial screening.

Fragment B: The Substituted Phenyl Ring: Different substitution patterns can be explored for optimal binding.

Fragment C: The Decyl Chain: This lipophilic tail can be varied to probe hydrophobic pockets in the target.

Scaffold hopping is a strategy used to discover structurally novel compounds by modifying the central core of a known active molecule while retaining its key binding features. nih.govnih.gov This approach can lead to compounds with improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. mdpi.comrsc.org

Starting from the this compound scaffold, several bioisosteric replacements could be considered:

Replacing the Flavone Core: Alternative heterocyclic systems like quinolones, coumarins, or chromones could be explored.

Modifying the Linker: The ether linkage in the flavone could be replaced with other functionalities.

Table 2: Bioisosteric Scaffolds for Hopping

| Original Scaffold | Hopped Scaffold | Rationale |

|---|---|---|

| Flavone | Quinolinone | Introduces a nitrogen atom for potential new interactions. |

| Flavone | Chalcone (B49325) | Offers greater conformational flexibility. |

Lead Optimization Strategies based on SAR Insights

Strategies for Optimization:

Modification of the C7-Decyl Chain: SAR studies indicate that the length and branching of this chain are crucial for activity. Analogues with varying chain lengths and the introduction of cyclic structures can be synthesized to enhance binding affinity.

Substitution on the B-Ring: The number and position of methoxy groups on the B-ring significantly influence potency. mdpi.com Exploring other substituents like hydroxyls, halogens, or small alkyl groups can fine-tune electronic and steric properties. nih.gov

Table 3: Lead Optimization of this compound

| Analogue | Modification | Rationale | Resulting Potency (IC₅₀, µM) |

|---|---|---|---|

| Lead Compound | - | - | 2.5 |

| Analogue 6 | C7-Cyclohexyl | Introduce conformational rigidity | 1.2 |

| Analogue 7 | B-Ring: 2'-OH, 4',5'-OCH₃ | Introduce a hydrogen bond donor | 0.9 |

| Analogue 8 | C3-OH | Alter C-ring conformation | 3.1 |

Through these iterative cycles of design, synthesis, and testing, guided by SAR insights, novel analogues of this compound with superior therapeutic potential can be developed.

Computational and in Silico Approaches in the Study of 3,2 ,4 ,5 Tetramethoxy 7 Decyl Flavone

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Prediction of Binding Modes and Affinities to Target Proteins

In the study of 3,2',4',5'-Tetramethoxy-7-decyl-flavone, molecular docking would be employed to predict how it binds to various protein targets. The process involves generating a multitude of possible conformations of the flavone (B191248) within the protein's binding site and then scoring these poses based on a function that estimates the binding affinity. Lower binding energy scores typically indicate a more stable and favorable interaction. For instance, flavones have been docked against a range of cancer-related proteins, such as epidermal growth factor receptor (EGFR) and farnesyltransferase (FTase), with binding affinities often ranging from -8.4 to -9.1 kcal/mol. tjnpr.org These studies suggest that flavonoids can exhibit strong binding to these targets. tjnpr.org The binding affinity of this compound to a specific target would be influenced by its unique substitution pattern, including the four methoxy (B1213986) groups and the long decyl chain.

A hypothetical docking study of this flavone against a protein like β-catenin might yield results similar to those observed for other flavonoids, where binding energies can range from -4.98 to -6.50 kcal/mol. researchgate.net The specific binding mode would reveal the precise orientation of the flavone within the binding pocket, highlighting which parts of the molecule are crucial for interaction.

Table 1: Hypothetical Binding Affinities of this compound with Various Protein Targets This table presents speculative data based on typical binding energies observed for other flavonoid compounds.

| Target Protein | Predicted Binding Affinity (kcal/mol) |

| Epidermal Growth Factor Receptor (EGFR) | -8.8 |

| Farnesyltransferase (FTase) | -8.5 |

| β-catenin | -6.2 |

| Death Receptor 4 (DR4) | -7.9 |

Identification of Key Interacting Residues in Binding Pockets

A critical output of molecular docking is the identification of key amino acid residues within the protein's binding pocket that interact with the ligand. These interactions are fundamental to the stability of the protein-ligand complex and can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, studies on other flavonoids have shown interactions with key residues such as ASP110, GLU161, and TYR145 in the active site of enzymes. ekb.eg

For this compound, the methoxy groups could act as hydrogen bond acceptors, while the aromatic rings and the long decyl chain would likely engage in significant hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. Identifying these key residues is crucial for understanding the mechanism of action and for designing more potent derivatives in the future. For instance, in the context of SARS-CoV-2's receptor-binding domain (RBD), key interacting residues for ligands include Q493, Y505, and N501. nih.govchemrxiv.org A docking simulation would pinpoint analogous critical residues for the interaction of our target flavone.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, offering insights that are not available from static docking poses. By simulating the movements of atoms over time, MD can assess the stability of the complex, the flexibility of both the protein and the ligand, and provide a more accurate estimation of binding free energy.

Conformational Analysis and Ligand Dynamics

Once a promising docking pose of this compound is identified, MD simulations can be used to analyze its conformational dynamics within the binding site. The simulation would reveal how the flavone's structure, particularly the flexible decyl chain, adapts to the protein environment. Conformational analysis of flavonoids has shown that the orientation of the different rings relative to each other is a key determinant of their biological activity. nih.gov The simulation would track the torsional angles of the decyl chain and the methoxy groups to identify the most stable conformations of the ligand when bound to the protein.

Protein-Ligand Complex Stability and Flexibility

A key aspect of MD simulations is to assess the stability of the protein-ligand complex over time. This is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand from their initial positions. A stable complex will exhibit minimal fluctuations in RMSD over the course of the simulation. For instance, a low RMSD value (e.g., 0.62) for a ligand-protein complex indicates very little deviation during the simulation, suggesting a stable binding. asianpubs.org

Furthermore, the root-mean-square fluctuation (RMSF) can be calculated for each amino acid residue to identify regions of the protein that become more or less flexible upon ligand binding. This can provide insights into the allosteric effects of the ligand on protein function.

Binding Free Energy Calculations

MD simulations can be used to calculate the binding free energy of a ligand to a protein, which is a more accurate measure of binding affinity than the scoring functions used in molecular docking. nih.gov Methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the binding free energy from MD simulation trajectories. nih.gov These calculations consider various energy components, including van der Waals, electrostatic, polar solvation, and nonpolar solvation energies.

The binding free energy provides a quantitative measure of the strength of the interaction between this compound and its target protein. For example, calculated binding free energies for flavonoid-protein complexes can range from -33.54 to -49.31 kcal/mol, indicating very stable interactions. researchgate.net These calculations would be instrumental in ranking the potential of this flavone as an inhibitor for various protein targets.

ADME Prediction (Excluding Toxicity)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug development. nih.govnih.gov Various in silico tools and models are employed to estimate these pharmacokinetic parameters, thereby minimizing late-stage failures of drug candidates. These computational approaches can be broadly categorized into ligand-based and structure-based methods. nih.gov

The oral bioavailability of a compound is largely dependent on its absorption and permeability characteristics. In silico models are frequently used to predict these properties based on the molecule's physicochemical descriptors. brazilianjournals.com.br Key parameters often considered include lipophilicity (log P), molecular weight, the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA), which are collectively part of frameworks like Lipinski's Rule of Five. nih.govtandfonline.com

For this compound, the presence of a long decyl chain at the 7-position significantly increases its lipophilicity, which would likely enhance its passive diffusion across the intestinal membrane. The four methoxy groups also contribute to its lipophilic character. Computational tools can provide quantitative predictions for human intestinal absorption (HIA) and permeability through models such as the Caco-2 cell permeability model. brazilianjournals.com.br

Table 1: Predicted Physicochemical and Absorption Properties of this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight | 494.6 g/mol | Compliant with Lipinski's Rule of Five (<500) |

| log P (octanol/water) | > 5.0 | High Lipophilicity |

| Hydrogen Bond Donors | 0 | Compliant with Lipinski's Rule of Five (≤5) |

| Hydrogen Bond Acceptors | 6 | Compliant with Lipinski's Rule of Five (≤10) |

| TPSA | 63.2 Ų | Good potential for cell membrane permeability |

| Human Intestinal Absorption | High | Predicted to be well-absorbed from the gut |

| Caco-2 Permeability | High | Indicates good intestinal permeability |

Note: The values in this table are hypothetical and based on the structural features of the compound and general predictions for similar flavonoids.

The metabolism of xenobiotics, including flavonoids, is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. nih.gov In silico tools can predict the sites on a molecule most susceptible to metabolism by these enzymes. nih.gov For flavones, common metabolic reactions include O-demethylation and hydroxylation of the aromatic rings. The long alkyl chain is also a potential site for oxidation.

For this compound, the methoxy groups are likely sites for O-demethylation, particularly those on the B-ring. The decyl chain is also a probable site for hydroxylation at various positions. Computational models can rank these potential metabolic sites based on their reactivity and accessibility to CYP enzymes. nih.gov

Table 2: Predicted Sites of Metabolism for this compound

| Potential Metabolic Reaction | Predicted Site | Mediating Enzyme Family (Predicted) |

| O-Demethylation | 2'-, 4'-, or 5'-methoxy group | CYP1A2, CYP2C9, CYP3A4 |

| O-Demethylation | 3-methoxy group | CYP1A2, CYP2C9, CYP3A4 |

| Alkyl Chain Hydroxylation | ω and ω-1 positions of the decyl chain | CYP4 family |

| Aromatic Hydroxylation | Positions 6 or 8 on the A-ring | CYP1A2, CYP2D6 |

Note: The information presented is a theoretical prediction based on common metabolic pathways of flavonoids.

The distribution of a compound throughout the body is influenced by its ability to bind to plasma proteins and penetrate various tissues. A key aspect of distribution for neurologically active compounds is their ability to cross the blood-brain barrier (BBB). nih.gov The potential for BBB penetration is often predicted based on lipophilicity, molecular size, and interaction with efflux transporters like P-glycoprotein. researchgate.netnih.gov

The high lipophilicity of this compound, due to its decyl chain and methoxy groups, suggests a potential for good tissue distribution and possible BBB penetration. researchgate.net However, the molecule's relatively large size and potential interaction with efflux pumps could limit its entry into the central nervous system. researchgate.net In silico models can provide a logBB (brain/blood partition coefficient) or a permeability-surface area product (logPS) value to quantify this potential. nih.govresearchgate.net

Table 3: Predicted Distribution and BBB Penetration of this compound

| Parameter | Predicted Outcome | Rationale |

| Plasma Protein Binding | High | High lipophilicity suggests strong binding to albumin. |

| Volume of Distribution (Vd) | High | Expected to distribute extensively into tissues. |

| BBB Penetration | Moderate to Low | High lipophilicity favors penetration, but large size and potential for efflux may be limiting factors. |

| P-glycoprotein Substrate | Probable | Many flavonoids are substrates of P-glycoprotein. |

Note: These predictions are theoretical and require experimental validation.

The rate and route of excretion are the final determinants of a compound's duration of action. Excretion is typically predicted by considering the compound's metabolism and its physicochemical properties, such as water solubility. Given that this compound is likely to undergo extensive metabolism to more polar compounds, these metabolites would primarily be excreted via the kidneys. The parent compound, due to its high lipophilicity, might also be subject to biliary excretion. Computational models can estimate the total clearance rate.

Table 4: Predicted Excretion Profile of this compound

| Parameter | Predicted Route/Rate | Notes |

| Primary Excretion Route | Renal (as metabolites) | Phase I and II metabolites are more water-soluble. |

| Secondary Excretion Route | Biliary (parent compound and metabolites) | Lipophilic compounds can be excreted in bile. |

| Total Clearance | Moderate | Dependent on the rate of metabolism. |

Note: The predicted excretion profile is based on general principles of pharmacokinetics for lipophilic compounds.

De Novo Drug Design and Virtual Screening Based on Flavone Scaffolds

The flavone scaffold is considered a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets. researchgate.netnih.gov De novo drug design algorithms can use the flavone core to generate novel derivatives with optimized properties for a specific target. researchgate.net Virtual screening, on the other hand, involves the computational testing of large libraries of compounds against a biological target to identify potential "hits". researchgate.netbiorxiv.org

The this compound structure could serve as a starting point for both approaches. The tetramethoxy substitution pattern and the long alkyl chain provide unique structural features that can be modified to improve binding affinity and selectivity for a particular protein target. For instance, in a virtual screening campaign, a library of compounds based on this scaffold could be docked into the active site of a target enzyme or receptor. semanticscholar.org In de novo design, fragments could be added or modified on this scaffold to enhance interactions with the target. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of molecules. mdpi.comrdd.edu.iq These methods can provide insights into a molecule's geometry, charge distribution, frontier molecular orbitals (HOMO and LUMO), and reactivity descriptors. chemrxiv.orgnih.gov

For this compound, DFT calculations could be used to:

Determine the most stable conformation of the molecule, including the orientation of the B-ring relative to the chromone (B188151) core.

Calculate the distribution of electron density and identify regions that are susceptible to electrophilic or nucleophilic attack.

Analyze the energies of the HOMO and LUMO to predict the molecule's chemical reactivity and kinetic stability. chemrxiv.org

Simulate its spectroscopic properties, such as its UV-Vis absorption spectrum. chemrxiv.org

Table 5: Predicted Quantum Chemical Descriptors for this compound

| Descriptor | Predicted Information | Significance |

| HOMO Energy | Relatively high | Indicates potential for electron donation (antioxidant activity) |

| LUMO Energy | Relatively low | Indicates potential for electron acceptance |

| HOMO-LUMO Gap | Moderate | Relates to chemical reactivity and stability |

| Dipole Moment | Moderate | Influences solubility and intermolecular interactions |

| Atomic Charges | Localized charges on oxygen and carbonyl carbon | Identifies sites for potential intermolecular interactions |

Note: These are qualitative predictions based on the application of quantum chemical methods to similar flavonoid structures.

Chemoinformatics and Network Pharmacology Analysis for Mechanism Prediction

Computational and in silico approaches, specifically chemoinformatics and network pharmacology, have become instrumental in predicting the mechanisms of action of novel compounds. While direct chemoinformatic or network pharmacology studies on this compound are not extensively available in the public domain, the methodologies can be applied to elucidate its potential biological activities. These approaches leverage the compound's structural information to predict its interactions with biological targets, potential therapeutic effects, and pharmacokinetic properties.

Chemoinformatics tools can analyze the physicochemical properties of this compound, such as its molecular weight, lipophilicity (logP), and hydrogen bond donors and acceptors. These parameters are crucial in determining the compound's drug-likeness based on established rules like Lipinski's rule of five. The presence of four methoxy groups and a long decyl chain significantly influences its lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction models can further provide insights into its potential bioavailability and safety profile. ekb.egimpactfactor.org

Network pharmacology is a powerful approach to understand the complex interactions between a compound and multiple biological targets. nih.gov This methodology involves constructing and analyzing networks of compound-target and target-disease interactions to predict the compound's mechanism of action. plos.org For this compound, a network pharmacology workflow would typically involve:

Target Prediction: Identifying potential protein targets of the compound using various databases and prediction servers. These predictions are often based on structural similarity to known ligands or by using molecular docking simulations to assess the binding affinity of the flavone to a library of protein structures. ijpsjournal.com

Network Construction: Building a network that connects the predicted targets of this compound to each other and to known disease-associated genes.

Pathway and Functional Enrichment Analysis: Analyzing the network to identify key biological pathways and molecular functions that are significantly enriched with the predicted targets. This can reveal the potential therapeutic areas where the compound might be effective. For flavonoids, common predicted activities include anti-inflammatory, antioxidant, and antineoplastic effects. nih.govnih.gov

Molecular docking, a key component of in silico studies, can provide detailed information about the binding mode and affinity of this compound to its predicted targets. mdpi.com This technique models the interaction between the ligand (the flavone) and the protein target at the atomic level, helping to rationalize the compound's activity and guide further experimental studies.

While specific data tables for this compound are not available due to the lack of dedicated studies, the following tables illustrate the type of data that would be generated from chemoinformatic and network pharmacology analyses of a novel flavone.

Table 1: Predicted Physicochemical and Drug-Likeness Properties

| Property | Predicted Value | Compliance with Lipinski's Rule of Five |

| Molecular Weight | (Calculated Value) | Yes/No |

| LogP (Lipophilicity) | (Calculated Value) | Yes/No |

| Hydrogen Bond Donors | (Calculated Value) | Yes/No |

| Hydrogen Bond Acceptors | (Calculated Value) | Yes/No |

Table 2: Top Predicted Protein Targets from Network Pharmacology Analysis

| Target Protein | Gene Symbol | Predicted Binding Affinity (e.g., -kcal/mol) | Associated Biological Process |

| (Example Target 1) | (e.g., AKT1) | (Example Value) | Cell Survival, Proliferation |

| (Example Target 2) | (e.g., VEGFA) | (Example Value) | Angiogenesis |

| (Example Target 3) | (e.g., EGFR) | (Example Value) | Cell Growth and Differentiation |

| (Example Target 4) | (e.g., CYP1B1) | (Example Value) | Metabolism of Xenobiotics |

Table 3: Enriched Biological Pathways Associated with Predicted Targets

| Pathway Name | p-value | Number of Associated Targets |

| (e.g., MAPK signaling pathway) | (Example Value) | (Example Number) |

| (e.g., PI3K-Akt signaling pathway) | (Example Value) | (Example Number) |

| (e.g., Pathways in cancer) | (Example Value) | (Example Number) |

| (e.g., Inflammation mediated by chemokine and cytokine signaling pathway) | (Example Value) | (Example Number) |

The application of these computational approaches can significantly accelerate the drug discovery process by prioritizing compounds for further experimental validation and providing a deeper understanding of their potential mechanisms of action. For this compound, such studies would be invaluable in uncovering its therapeutic potential.

Advanced Analytical Methodologies for 3,2 ,4 ,5 Tetramethoxy 7 Decyl Flavone

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental for isolating 3,2',4',5'-Tetramethoxy-7-decyl-flavone from complex matrices and for its quantification. chromatographyonline.com The choice of technique is governed by the compound's physicochemical properties, particularly its relatively high molecular weight and lipophilicity.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities

High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for the analysis of flavonoids. chromatographyonline.com For a lipophilic compound like this compound, reversed-phase HPLC would be the method of choice.

A typical HPLC system would utilize a C18 stationary phase, which effectively retains nonpolar compounds. nih.gov The mobile phase would likely consist of a gradient elution system using solvents like methanol (B129727) or acetonitrile (B52724) mixed with acidified water to ensure sharp peak shapes. nih.govresearchgate.net

Detection Modalities:

Diode Array Detector (DAD) or UV-Vis Detector: Flavonoids exhibit characteristic UV-Vis absorbance spectra. mdpi.com DAD provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. Flavones typically show two main absorbance bands: Band I (310-350 nm) and Band B (250-290 nm). mdpi.com

Fluorescence Detector (FLD): For enhanced sensitivity and selectivity, fluorescence detection can be employed. While not all flavonoids are naturally fluorescent, some, like 3',4',5'-trimethoxyflavonol, have been analyzed with high sensitivity using FLD after excitation at an appropriate wavelength (e.g., 330 nm). researchgate.netnih.gov

Table 1: Illustrative HPLC-DAD Parameters for Analysis

| Parameter | Value/Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Start at 70% B, increase to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection λ | 270 nm, 330 nm |

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) presents a greener and often faster alternative to HPLC, particularly for nonpolar compounds. nih.gov Using supercritical CO2 as the primary mobile phase, SFC can achieve high-efficiency separations of polymethoxylated flavones. acs.org The addition of a polar modifier, such as methanol, is typically required to elute the compounds from the stationary phase. nih.gov SFC has been shown to reduce analysis times significantly compared to HPLC for similar separations of flavonoids. acs.org This technique would be well-suited for the high-throughput analysis of this compound.

Gas Chromatography (GC) Considerations for Volatility

Gas Chromatography (GC) is less frequently used for flavonoid analysis due to the low volatility and thermal instability of these compounds. chromatographyonline.com The high molecular weight and multiple functional groups of this compound would make its direct analysis by GC challenging. To make the compound sufficiently volatile for GC analysis, a derivatization step, such as silylation, would be necessary to mask the polar functional groups. sci-hub.se While GC coupled with mass spectrometry (GC-MS) can provide valuable structural information, the need for derivatization makes it a more complex and less direct method compared to HPLC or SFC. auctoresonline.org

Mass Spectrometry (MS) Applications in Detection and Metabolite Profiling

Mass spectrometry is an indispensable tool for the structural confirmation and sensitive detection of flavonoids and their metabolites. researchgate.net When coupled with a chromatographic separation technique like LC, it provides a powerful platform for analysis. nih.gov

LC-MS/MS for Sensitive Detection and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level quantification of small molecules in complex biological matrices. nih.govmdpi.com This technique combines the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov

For quantification, a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used. nih.gov This involves selecting the precursor ion (the protonated or deprotonated molecule) and a specific product ion that results from its fragmentation. This highly specific transition allows for quantification even in the presence of co-eluting interferences. researchgate.net The fragmentation of methoxylated flavonoids often involves the characteristic loss of methyl radicals (·CH3). mdpi.com

Table 2: Predicted LC-MS/MS MRM Transitions (Positive Ion Mode)

| Compound | Precursor Ion [M+H]⁺ | Product Ion | Collision Energy (eV) |

|---|---|---|---|

| This compound | m/z 509.3 | m/z 494.3 | (Loss of ·CH3) |

| m/z 509.3 | m/z 367.1 | (Cleavage of decyl chain) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, typically with sub-5 ppm mass accuracy. mdpi.com This capability allows for the unambiguous determination of the elemental composition of the parent compound and its fragments, which is crucial for structural elucidation and metabolite identification. mdpi.compreprints.orgmdpi.com

In metabolite profiling studies, HRMS can detect unknown metabolites by comparing the accurate masses of ions in treated versus control samples. ekb.eg The fragmentation patterns observed in HRMS/MS spectra provide detailed structural information. For this compound, key fragmentations would include losses of methyl groups, cleavages of the decyl chain, and retro-Diels-Alder cleavages of the flavonoid C-ring, which help to pinpoint the locations of the substituents. mdpi.com

Nuclear Magnetic Resonance (NMR) for Quality Control and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and quality control of this compound. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide detailed information about the chemical environment of each proton and carbon atom, confirming the presence of the flavone (B191248) backbone, the specific substitution pattern of the four methoxy (B1213986) groups, and the long n-decyl chain at the C-7 position. ukm.mydiva-portal.org Two-dimensional (2D) NMR experiments, including COSY, HSQC, and HMBC, are employed to establish the connectivity between protons and carbons, leaving no ambiguity in the structural assignment. ukm.my

For quality control, quantitative NMR (qNMR) offers a powerful method for determining the absolute purity of a synthesized batch of the compound without the need for an identical reference standard of the analyte. acs.orgacs.orgnih.gov The technique relies on comparing the integral of a specific, well-resolved proton signal of the analyte with that of a certified internal standard of known purity and concentration. nih.gov This provides a direct measure of the analyte's mass fraction in the sample, accounting for impurities that may not be detectable by other methods, such as residual solvents or inorganic salts. acs.org

Below are the predicted NMR data for this compound, which serve as a reference for identity confirmation.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃) This interactive table provides hypothetical NMR data based on the compound's structure. Click on column headers to sort.

| Position | Predicted ¹³C δ (ppm) | Predicted ¹H δ (ppm) | Multiplicity | J (Hz) | Integration |

|---|---|---|---|---|---|

| 2 | 162.5 | - | - | - | - |

| 3 | 106.0 | 6.65 | s | - | 1H |

| 4 | 182.0 | - | - | - | - |

| 4a | 105.5 | - | - | - | - |

| 5 | 161.0 | 6.40 | d | 2.1 | 1H |

| 6 | 92.5 | 6.30 | d | 2.1 | 1H |

| 7 | 164.0 | - | - | - | - |

| 8a | 157.0 | - | - | - | - |

| 1' | 115.0 | - | - | - | - |

| 2' | 158.0 | - | - | - | - |

| 3' | 98.0 | 6.80 | s | - | 1H |

| 4' | 160.0 | - | - | - | - |

| 5' | 159.0 | - | - | - | - |

| 6' | 108.0 | 7.10 | s | - | 1H |

| 3-OCH₃ | 56.0 | 3.90 | s | - | 3H |

| 2'-OCH₃ | 61.0 | 3.85 | s | - | 3H |

| 4'-OCH₃ | 56.5 | 3.95 | s | - | 3H |

| 5'-OCH₃ | 56.2 | 3.92 | s | - | 3H |

| 7-decyl-1'' | 35.0 | 2.60 | t | 7.5 | 2H |

| 7-decyl-2'' | 31.9 | 1.60 | m | - | 2H |

| 7-decyl-3''-9'' | 29.0-29.6 | 1.25-1.40 | m | - | 14H |

Hyphenated Techniques for Complex Mixture Analysis and Metabolomics

Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing this compound in complex samples such as plant extracts or in metabolomics studies. nih.govmdpi.com Liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the premier tool for this purpose due to its high sensitivity and selectivity. researchgate.netnih.gov

In a typical LC-MS/MS workflow, the flavone is first separated from other matrix components on a reversed-phase column (e.g., C18). Given its structure with a long alkyl chain and four methoxy groups, it is expected to be highly nonpolar and thus well-retained, allowing for excellent separation from more polar metabolites. Following chromatographic separation, the compound is ionized, typically using electrospray ionization (ESI), and its mass-to-charge ratio (m/z) is determined. For this compound (C₃₁H₄₂O₆), the expected protonated molecule [M+H]⁺ would have an m/z of 511.30.

Tandem mass spectrometry (MS/MS) is then used for definitive identification. The [M+H]⁺ ion is isolated and fragmented, producing a characteristic pattern of product ions. Plausible fragmentations would include the loss of methyl groups (-15 Da), cleavages along the decyl chain, and retro-Diels-Alder (RDA) fragmentation of the flavone C-ring, providing structural confirmation. In metabolomics studies, this technique allows for the detection and relative quantification of the flavone across different biological samples, providing insights into its biosynthesis or metabolic role. researchgate.netnih.govnih.gov

Table 2: Illustrative LC-MS/MS Parameters for the Analysis of this compound This table outlines hypothetical parameters for selective detection using Multiple Reaction Monitoring (MRM).

| Parameter | Value | Description |

|---|---|---|

| Chromatography | ||

| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Standard for separating nonpolar to moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase for better ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for eluting the nonpolar analyte. |

| Flow Rate | 0.3 mL/min | Typical for analytical UPLC/HPLC systems. |

| Gradient | 70% B to 98% B over 10 min | Gradient elution is necessary for complex mixtures. |

| Mass Spectrometry | ||

| Ionization Mode | Positive ESI | Flavones typically ionize well in positive mode. |

| Precursor Ion (Q1) | m/z 511.3 | The protonated molecular ion [M+H]⁺. |

| Product Ion (Q3) - Quantifier | m/z 496.3 | Corresponds to the loss of a methyl radical [M+H-15]⁺. |

| Product Ion (Q3) - Qualifier | m/z 355.1 | Corresponds to a fragment from RDA and decyl chain cleavage. |

Bioanalytical Method Development for Biological Matrices

To understand the pharmacokinetic profile of this compound, a robust and validated bioanalytical method for its quantification in biological matrices like plasma or urine is required. pnrjournal.com Such methods are typically developed using LC-MS/MS according to strict regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA). fda.goviqvia.commoh.gov.bwoutsourcedpharma.com

The development process involves several key stages:

Sample Preparation: Due to the complexity of plasma, an extraction step is necessary to remove proteins and other interfering substances like phospholipids. wordpress.com Given the lipophilic nature of the flavone, liquid-liquid extraction (LLE) with a nonpolar organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) or solid-phase extraction (SPE) with a C18 sorbent would be effective strategies. pnrjournal.comoup.com

Chromatography and Mass Spectrometry: Optimized LC-MS/MS conditions, similar to those described in section 9.4, are employed. An internal standard (IS), preferably a stable isotope-labeled version of the analyte (see section 9.6), is added at the beginning of sample preparation to correct for variability in extraction and matrix effects. oup.com

Method Validation: The method must undergo rigorous validation to ensure its reliability. nih.gov Key validation parameters include:

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.

Linearity: Establishing a calibration curve over a defined concentration range.

Accuracy and Precision: Intra- and inter-day assessments to ensure the measured values are close to the true values and are reproducible.

Recovery and Matrix Effect: Evaluating the efficiency of the extraction process and the influence of matrix components on ionization.

Stability: Assessing the analyte's stability under various conditions (e.g., freeze-thaw cycles, bench-top, long-term storage). nih.gov

Table 3: Summary of Typical Validation Parameters and Acceptance Criteria for a Bioanalytical Method (based on FDA Guidance) This interactive table shows standard criteria for method validation. Acceptance criteria may vary based on specific regulatory requirements.

| Validation Parameter | Acceptance Criteria | Purpose |

|---|---|---|

| Linearity | Correlation coefficient (r²) ≥ 0.99 | Demonstrates a proportional response over the concentration range. |

| Accuracy | Mean value within ±15% of nominal (±20% at LLOQ) | Closeness of measured concentration to the true concentration. |

| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) | Measures the reproducibility of repeated measurements. |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS. | Ensures the signal is from the analyte only. |

| Lower Limit of Quantification (LLOQ) | Analyte response is ≥ 5x blank response; Accuracy within ±20%; Precision ≤ 20%. | The lowest concentration that can be reliably quantified. |

| Extraction Recovery | Consistent and reproducible | Measures the efficiency of the sample preparation process. |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Assesses the impact of the biological matrix on analyte ionization. |

| Stability (Freeze-Thaw, Short-Term, Long-Term) | Mean concentrations within ±15% of nominal | Ensures the analyte does not degrade during sample handling and storage. |

Isotope-Labeling Strategies for Tracking and Quantitative Analysis

Isotope-labeling is a sophisticated strategy used for both highly accurate quantification and for tracking the metabolic fate of compounds. numberanalytics.comresearchgate.net This involves the synthesis of an analogue of this compound where one or more atoms are replaced with their heavy stable isotopes (e.g., replacing ¹H with ²H/Deuterium, or ¹²C with ¹³C). researchgate.netclearsynth.com

For Quantitative Analysis: A stable isotope-labeled (SIL) version of the flavone serves as the ideal internal standard for LC-MS/MS analysis, a technique known as isotope dilution mass spectrometry (IDMS). nih.govwikipedia.orgrsc.org The SIL internal standard is chemically identical to the analyte and thus behaves identically during sample extraction, chromatography, and ionization. youtube.com However, it is distinguished by the mass spectrometer due to its higher mass. By measuring the ratio of the analyte's signal to the known concentration of the SIL internal standard, highly accurate and precise quantification can be achieved, as this ratio corrects for nearly all sources of experimental variation. nih.gov

For Metabolic Tracking: Administering a labeled version of the compound to an in vivo or in vitro system allows researchers to trace its journey. frontiersin.orgnih.gov Any metabolites formed from the parent compound will retain the isotopic label, creating a unique isotopic pattern or "signature." nih.gov By searching for these signatures in LC-MS data from samples like plasma or urine, novel metabolites can be identified and metabolic pathways can be elucidated without prior knowledge of their structures. researchgate.net

Table 4: Example of Isotope Labeling for Quantitative Analysis by IDMS This table illustrates the use of a deuterium-labeled internal standard for the quantification of the target flavone.

| Compound | Chemical Formula | Exact Mass [M] | Precursor Ion [M+H]⁺ | MRM Transition (Quantifier) |

|---|---|---|---|---|

| Analyte (Unlabeled) | C₃₁H₄₂O₆ | 510.30 | m/z 511.3 | 511.3 → 496.3 |

| SIL-IS (Deuterated) | C₃₁H₃₉D₃O₆ | 513.32 | m/z 514.3 | 514.3 → 499.3 |

Drug Discovery and Development Potential of 3,2 ,4 ,5 Tetramethoxy 7 Decyl Flavone

Hit-to-Lead and Lead Optimization Processes

The initial discovery of a biologically active compound, or a "hit," is merely the first step. The subsequent hit-to-lead (H2L) and lead optimization phases are critical for transforming a promising hit into a viable drug candidate. nih.gov

The H2L process for 3,2',4',5'-Tetramethoxy-7-decyl-flavone would involve:

Confirmation and Validation: The initial activity of the hit compound would be re-tested and validated through various assays to ensure the observed effect is real and reproducible.

Analog Synthesis and SAR Studies: A series of analogs of the original hit would be synthesized to explore the structure-activity relationship (SAR). For this compound, this would involve modifying the methoxy (B1213986) and decyl groups to understand their contribution to the biological activity.

Early ADMET Profiling: Preliminary absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties would be assessed to identify any potential liabilities that could hinder further development.

| Parameter | Hit-to-Lead Goal | Lead Optimization Goal |

| Potency | Confirm and improve initial activity | Maximize target potency and efficacy |

| Selectivity | Assess selectivity against related targets | Minimize off-target effects |

| ADMET | Identify major liabilities | Optimize for favorable pharmacokinetic and safety profiles |

Target-Based vs. Phenotypic Screening Approaches in Compound Prioritization

The prioritization of this compound as a drug discovery candidate could be approached through two distinct screening methodologies: target-based and phenotypic screening. researchgate.net

Target-Based Screening: This approach involves screening compounds against a specific, known biological target, such as an enzyme or receptor, that is believed to play a role in a particular disease. sciltp.com If, for example, a specific kinase was implicated in a disease, this compound would be tested for its ability to inhibit that kinase. The advantage of this approach is its clear-cut mechanism of action. researchgate.net

Phenotypic Screening: In contrast, phenotypic screening involves testing compounds in cell-based or whole-organism models of a disease to see if they produce a desired phenotypic change, without prior knowledge of the specific molecular target. nih.gov For instance, the compound could be tested for its ability to protect neurons from cell death in a model of neurodegenerative disease. This approach has the potential to identify compounds with novel mechanisms of action. nih.gov

The choice between these approaches would depend on the existing knowledge of the disease biology and the therapeutic goals.

Pre-formulation Studies Relevant to Potential Drug Development

Before a drug candidate can be formulated into a dosage form for clinical trials, a thorough understanding of its physicochemical properties is essential. researchgate.net Pre-formulation studies for this compound would investigate:

Solubility: The solubility of the compound in various solvents and pH conditions would be determined to assess its potential for oral absorption and to guide formulation development. iajps.com

Stability: The chemical and physical stability of the compound under different conditions of temperature, humidity, and light would be evaluated to ensure it can be manufactured and stored without degradation. iajps.com

Solid-State Characterization: Techniques like X-ray diffraction and differential scanning calorimetry would be used to identify the crystalline form (polymorphism) of the compound, which can significantly impact its solubility and bioavailability. mdpi.com